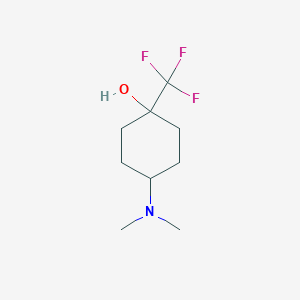
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a cyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of cyclohexanol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.
科学的研究の応用
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence and intramolecular charge transfer properties.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
2-Ethylhexyl 4-(dimethylamino)benzoate: Commonly used in sunscreens and other cosmetic products.
Uniqueness
4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
特性
分子式 |
C9H16F3NO |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
4-(dimethylamino)-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H16F3NO/c1-13(2)7-3-5-8(14,6-4-7)9(10,11)12/h7,14H,3-6H2,1-2H3 |
InChIキー |
WDLDIWGHBBYTEB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCC(CC1)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


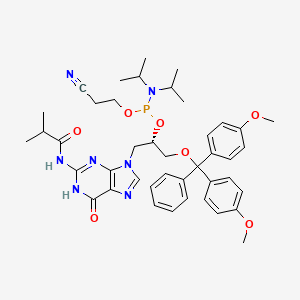
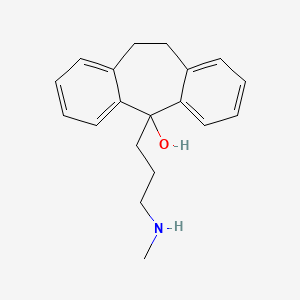

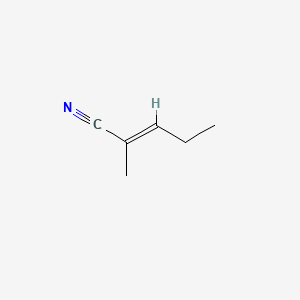
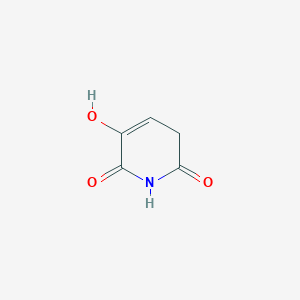
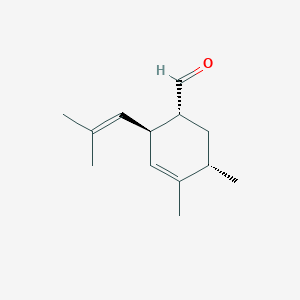


![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)

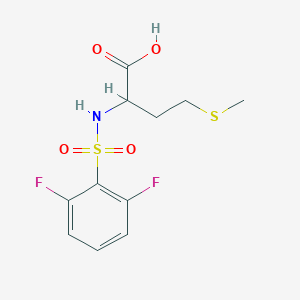
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)

